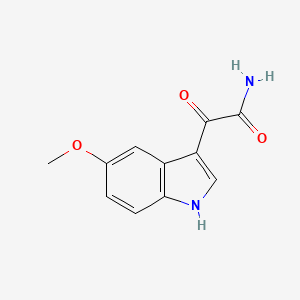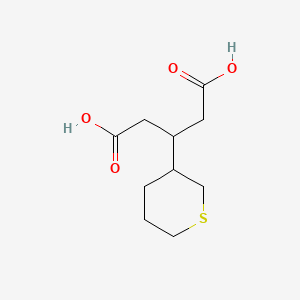
2-Cyano-acetic Acid Sodium Salt-13C2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-acetic Acid Sodium Salt-13C2 is a labeled compound used in various scientific research applications. It is a derivative of cyanoacetic acid, where the sodium salt form is labeled with carbon-13 isotopes at two positions. This compound is particularly useful in studies involving metabolic pathways, reaction mechanisms, and as a tracer in NMR spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-acetic Acid Sodium Salt-13C2 typically involves the reaction of cyanoacetic acid with sodium hydroxide, followed by the introduction of carbon-13 labeled carbon sources. The general reaction can be represented as:
HOCH2CN+NaOH→NaOCH2CN+H2O
The carbon-13 labeling is achieved through the use of carbon-13 enriched precursors during the synthesis process. The reaction conditions usually involve controlled temperatures and pH to ensure the stability and incorporation of the isotopes.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced techniques to ensure the consistent incorporation of carbon-13 isotopes. The production is carried out in specialized facilities equipped with the necessary infrastructure to handle isotopically labeled compounds.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-acetic Acid Sodium Salt-13C2 undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano group.
Condensation Reactions: It can undergo condensation reactions with aldehydes and ketones to form various derivatives.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form acetonitrile.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Condensation Agents: Aldehydes and ketones are commonly used in condensation reactions.
Heating: Decarboxylation typically requires heating to around 160°C.
Major Products
Substituted Cyanoacetates: Formed through nucleophilic substitution.
Condensation Products: Various derivatives formed through condensation reactions.
Acetonitrile: Formed through decarboxylation.
Scientific Research Applications
2-Cyano-acetic Acid Sodium Salt-13C2 is widely used in scientific research due to its labeled carbon atoms. Some of its applications include:
Metabolic Studies: Used as a tracer to study metabolic pathways in biological systems.
NMR Spectroscopy: The carbon-13 labeling makes it useful in NMR studies to investigate reaction mechanisms and molecular structures.
Drug Development: Employed in the synthesis of labeled intermediates for drug development and pharmacokinetic studies.
Chemical Synthesis: Used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Cyano-acetic Acid Sodium Salt-13C2 involves its participation in various chemical reactions due to the presence of the cyano and carboxylate groups. The cyano group acts as an electron-withdrawing group, making the methylene group more reactive towards nucleophiles. The carbon-13 labeling allows for detailed studies of reaction mechanisms and pathways using NMR spectroscopy.
Comparison with Similar Compounds
Similar Compounds
Cyanoacetic Acid: The parent compound, which is not labeled with carbon-13.
Ethyl Cyanoacetate: An ester derivative used in similar applications.
Cyanoacetamide: Another derivative with different functional groups.
Uniqueness
2-Cyano-acetic Acid Sodium Salt-13C2 is unique due to its carbon-13 labeling, which makes it particularly valuable in research applications involving isotopic tracing and NMR spectroscopy. This labeling allows for more precise and detailed studies compared to its non-labeled counterparts.
Properties
CAS No. |
1346598-51-3 |
|---|---|
Molecular Formula |
C3H2NNaO2 |
Molecular Weight |
109.028 |
IUPAC Name |
sodium;2-cyanoacetate |
InChI |
InChI=1S/C3H3NO2.Na/c4-2-1-3(5)6;/h1H2,(H,5,6);/q;+1/p-1/i1+1,3+1; |
InChI Key |
JAUCIKCNYHCSIR-CFARNWPNSA-M |
SMILES |
C(C#N)C(=O)[O-].[Na+] |
Synonyms |
Cyano-acetic Acid Sodium Salt-13C2; 2-Cyanoacetic Acid Sodium Salt-13C2; Sodium Cyanoacetate-13C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2R,3S,4R,5R,6R)-5-Acetamido-3-acetyloxy-4,6-bis(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B584440.png)


![1-[4-(2-Aminoethylphenyl)sulfonyl]-3-(trans-4-hydroxycyclohexyl)ureaTrifluoroaceticAcidSalt](/img/structure/B584445.png)



![(2RS)-2-[3-(2,4-Dimethylbenzoyl)phenyl]propanoic Acid](/img/structure/B584456.png)
